molecular formula C8H13N3O2 B2636806 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1249380-28-6

4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2636806
CAS No.: 1249380-28-6
M. Wt: 183.211
InChI Key: KMMCTAGIRAPXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid ( 1249380-28-6) is a flexible triazolylbutanoic acid derivative identified as a highly potent and selective inhibitor of the Uric Acid Transporter 1 (URAT1) . This compound has emerged as a key molecule in the study and development of novel urate-lowering therapies for gout and hyperuricemia. Research demonstrates that this molecular scaffold can exhibit significantly enhanced potency compared to existing treatments, with one study reporting a specific analogue being 31-fold more active than the parent drug lesinurad in in vitro URAT1 inhibitory assays (IC50 = 0.23 μM) . By potently inhibiting URAT1, which is responsible for the majority of urate reabsorption in the kidney proximal tubules, this compound promotes uricosuria and effectively lowers serum uric acid levels, addressing the primary pathophysiology in over 90% of hyperuricemia cases which are caused by under-excretion of urate . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities, which makes derivatives like this one valuable scaffolds for investigating new biological targets . This product is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a promising prototype for further development of potent URAT1 inhibitors and for exploring the structure-activity relationships of flexible triazolylbutanoic acids . The molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol .

Properties

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6-9-7(2)11(10-6)5-3-4-8(12)13/h3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMCTAGIRAPXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the alkylation of 1,2,4-triazole with a suitable butanoic acid derivative. One common method involves the reaction of 1,2,4-triazole with 4-chlorobutanoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's triazole moiety is of particular interest in pharmacology due to its diverse biological activities:

  • Antimicrobial Activity : Triazole derivatives have demonstrated significant antimicrobial properties. The presence of the dimethyl group may enhance interactions with microbial enzymes, inhibiting growth in various pathogens. Studies have shown that similar compounds exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Antitumor Activity : Research indicates that 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid may possess anticancer properties. In vitro studies have shown that related triazole compounds can induce apoptosis in cancer cell lines (e.g., MCF-7 and A549), with IC50 values indicating promising therapeutic potential .

Agricultural Applications

The compound has been investigated for its potential as a fungicide and herbicide:

  • Fungicidal Properties : Its structure allows it to act as an inhibitor of fungal growth by interfering with key metabolic pathways. Studies have reported enhanced efficacy against crop pathogens compared to traditional fungicides .
  • Herbicidal Activity : Some derivatives have shown selective herbicidal activity against specific weed species, suggesting their utility in agricultural settings for improving crop yields while minimizing environmental impact .

Materials Science

In materials science, 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid serves as a building block for synthesizing advanced materials:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups allow for further chemical modifications that can tailor material characteristics for specific applications .

Case Study 1: Antitumor Effects

A study evaluated the anticancer effects of triazole derivatives similar to 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid. Using MTT assays on human cancer cell lines (MCF-7 and HCT116), researchers found that modifications at the C-4 position significantly enhanced anticancer activity. The most potent compounds exhibited IC50 values ranging from 10 to 20 µM compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, triazole derivatives were tested against various bacterial strains. Results indicated that compounds with structural similarities to 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid showed minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Triazole derivatives differ significantly in their substituents, which influence their chemical reactivity, solubility, and biological or material science applications.

Key Examples :

4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid (C₅H₆BrN₃O₂; CAS 1790365-86-4) Features a bromine atom at the 5-position of the triazole ring.

2-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid (C₅H₆ClN₃O₂; CAS 1790365-80-8) Chlorine substituent at the 5-position.

Methyl 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoate (C₇H₁₀N₄O₄; CAS 163527-46-6) Nitro group at the 3-position and ester functional group. Predicted pKa of -1.86, indicating strong acidity, and a density of 1.47 g/cm³ .

Impact of Substituents :
  • Electron-withdrawing groups (e.g., Br, Cl, NO₂) increase acidity and alter coordination properties, making these compounds suitable for metal-organic frameworks (MOFs) or catalysis .

Functional Group and Chain Modifications

The length of the carbon chain and terminal functional groups determine solubility, reactivity, and application scope.

Key Examples :

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (HTBA; C₉H₇N₃O₂) Benzoic acid replaces butanoic acid. Used in coordination polymers with Cd(II) and Cu(II), forming 3D frameworks or interpenetrating networks .

Ethyl 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoate (C₁₃H₁₅N₃O₂; CAS 69218-48-0) Ester derivative with a benzotriazole moiety. Primarily used in laboratory research, emphasizing stability under non-biological conditions .

Impact of Modifications :
  • Carboxylic acids (e.g., butanoic or benzoic acid) enable coordination with metal ions, useful in MOFs .
  • Ester groups reduce polarity, enhancing compatibility with organic solvents .

Research and Industrial Relevance

  • Coordination Chemistry : Triazole-carboxylic acids like HTBA are prioritized in materials science due to their ability to form stable coordination polymers with transition metals .
  • Biological Potential: Chloro- and bromo-substituted triazoles may serve as precursors for antimicrobial agents, though specific studies are absent in the provided evidence.
  • Commercial Status: The discontinuation of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid () contrasts with the active research on halogenated or nitro derivatives, suggesting substituent choice critically impacts utility.

Biological Activity

4-(Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid is a compound that incorporates a triazole moiety, known for its significant biological activities. The triazole ring structure is pivotal in medicinal chemistry, particularly due to its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H12N4O2
  • Molecular Weight : 180.20 g/mol

The biological activity of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid primarily stems from the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes through hydrogen bonding and dipole interactions, which can lead to inhibition of key metabolic pathways.
  • Receptor Binding : It exhibits high affinity for multiple receptors, potentially altering signaling pathways and cellular responses.
  • Anticancer Activity : Similar triazole derivatives have demonstrated potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting that this compound may also possess anticancer properties.

Biological Activities

The compound's biological activities can be categorized as follows:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Research indicates that compounds with similar structures can inhibit the growth of various fungi and bacteria .
  • Anticancer Activity : Studies have reported that 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid may exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation in MCF-7 and HCT-116 cells.
  • Anti-inflammatory Effects : Compounds containing triazole rings have been associated with anti-inflammatory activities, potentially through modulation of inflammatory pathways .

Data Table: Biological Activities of 4-(Dimethyl-1H-1,2,4-triazol-1-yl)butanoic Acid

Activity TypeAssessed EffectReference
AntimicrobialInhibition of fungal growth
AnticancerCytotoxicity against MCF-7 cells
Anti-inflammatoryModulation of inflammatory markers

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives on human breast cancer cells (MCF-7). Results indicated that compounds similar to 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid exhibited significant inhibition of cell growth compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the antimicrobial activity of triazole compounds was assessed against several fungal strains. The results demonstrated that these compounds effectively inhibited fungal growth at concentrations as low as 10 µg/mL, highlighting their potential use in treating fungal infections.

Q & A

Q. What are the common synthetic routes for preparing 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid?

Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Refluxing precursors (e.g., hydrazides or aldehydes) in polar aprotic solvents like DMSO or ethanol under acidic conditions .
  • Purification via crystallization using solvent mixtures (e.g., water-ethanol) to isolate intermediates .
  • Microwave-assisted synthesis to accelerate reaction kinetics, as demonstrated in analogous triazole derivatives, which reduces reaction times and improves yields .
  • Final purification via column chromatography or recrystallization to achieve high-purity products.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Spectroscopic methods : Nuclear Magnetic Resonance (NMR) for confirming substituent positions and hydrogen environments, complemented by Fourier Transform Infrared Spectroscopy (FTIR) for functional group analysis .
  • Chromatographic methods : High-Performance Liquid Chromatography (HPLC) to assess purity and monitor reaction progress .
  • X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .
  • Elemental analysis (CHNS) to validate empirical formulas.

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • In vitro assays : Test antimicrobial, antifungal, or enzyme-inhibition activity using standardized protocols (e.g., agar diffusion for antimicrobial screening) .
  • Dose-response curves to determine IC₅₀ or MIC values.
  • Molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Quantum chemical calculations (e.g., Density Functional Theory, DFT) model reaction pathways and transition states to identify energetically favorable conditions .
  • Reaction path search algorithms (e.g., artificial force-induced reaction methods) narrow down optimal solvent systems, temperatures, and catalysts .
  • Machine learning tools analyze historical reaction data to predict yields and side products, enabling rapid parameter optimization .

Q. How can researchers resolve conflicting data in biological activity studies?

  • Controlled replication : Standardize assay protocols (e.g., cell line viability, incubation times) to minimize variability .
  • Cross-validation with orthogonal methods : Pair in vitro results with in silico docking or in vivo models to confirm mechanism .
  • Statistical analysis : Use factorial design (e.g., 2^k designs) to isolate variables influencing activity, such as substituent effects or stereochemistry .

Q. What advanced strategies are effective for studying solvent effects on the compound’s reactivity?

  • Solvatochromic analysis : Measure UV-Vis spectral shifts in different solvents to correlate polarity with reaction rates .
  • Molecular dynamics simulations : Model solvent-solute interactions to predict solvation effects on reaction intermediates .
  • Multi-parametric solvent scales (e.g., Kamlet-Taft) quantify solvent hydrogen-bonding and polarizability impacts on synthesis .

Q. How can researchers integrate experimental and computational workflows for efficient reaction design?

  • Feedback loops : Use experimental data (e.g., failed reactions or byproducts) to refine computational models iteratively .
  • High-throughput screening : Combine automated synthesis platforms with real-time DFT calculations to prioritize viable reaction pathways .
  • Data management tools : Leverage chemical software for secure storage, analysis, and sharing of spectral, crystallographic, and assay datasets .

Methodological Tables

Table 1: Key Characterization Techniques

TechniqueApplicationExample Parameters
NMRStructural elucidation¹H (400 MHz), ¹³C (100 MHz)
HPLCPurity assessmentC18 column, 1.0 mL/min flow rate
X-ray diffractionCrystal structure confirmationCu-Kα radiation, 293 K

Table 2: Computational Tools for Reaction Optimization

Tool/MethodApplicationReference
DFT (Gaussian)Transition state modeling
AutoDock VinaMolecular docking studies
ICReDD workflowReaction path prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.